molecular formula C10H15N3O2S B2399756 2-(Piperidin-1-yl)pyridine-3-sulfonamide CAS No. 90811-10-2

2-(Piperidin-1-yl)pyridine-3-sulfonamide

Cat. No.: B2399756
CAS No.: 90811-10-2
M. Wt: 241.31
InChI Key: GSDOWLYVQZEVMF-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyridine-3-sulfonamide is a heterocyclic compound that features both a piperidine ring and a pyridine ring, connected via a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonamide with piperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups onto the pyridine ring.

Scientific Research Applications

2-(Piperidin-1-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, where it acts as a key building block for active ingredients.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position of the pyridine ring.

    2-(Morpholin-4-yl)pyridine-3-sulfonamide: Contains a morpholine ring instead of a piperidine ring.

    2-(Piperidin-1-yl)pyrimidine-3-sulfonamide: Features a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-(Piperidin-1-yl)pyridine-3-sulfonamide is unique due to its specific combination of a piperidine ring and a pyridine ring connected via a sulfonamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-piperidin-1-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-16(14,15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDOWLYVQZEVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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